(5-Chloro-2-fluoropyridin-3-yl)methanol
Overview
Description
“(5-Chloro-2-fluoropyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H5ClFNO. It has a molecular weight of 161.56 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5ClFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at 2-8°C .Scientific Research Applications
Methanol as a Building Block in Chemical Synthesis
Methanol serves as a fundamental chemical in various synthetic processes, playing a crucial role in the production of other chemicals. It's manufactured extensively, with its applications potentially expanding when utilized as a fuel. The unique characteristics of methanol, such as being a clean-burning fuel and its potential use in power stations during peak power demands, highlight its significance in the chemical industry (Cybulski, 1994).
Methanol in Propylene Production
The conversion of methanol to propylene (MTP) is increasingly important due to the rising demand for propylene in petrochemical production. Various catalysts, including SAPO-34 and ZSM-5, are used in this process, with structured catalysts showing promising results in enhancing propylene selectivity and reducing aromatic formation. The MTP process represents a value-added transformation of methanol, underlining its utility in the petrochemical sector (Ali et al., 2019).
Methanol in Biotechnological Applications
Methanotrophs, bacteria capable of using methane as a carbon source, can produce valuable compounds such as methanol. These bacteria have potential applications across various fields, including bioremediation, chemical transformation, and electricity generation. The ability to generate methanol from methane underscores the adaptability and potential of these bacteria in biotechnological applications (Strong, Xie, & Clarke, 2015).
Methanol in Material Sciences
Methanol is used in specialized fixation processes like Methacarn fixation, where it's employed as a substitute for ethanol in Carnoy's fluid due to its property of raising the shrinkage temperature of collagen. This application in histological preparations illustrates methanol's utility in preserving tissue structures for microscopic analysis (Puchtler et al., 1970).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include wearing protective gloves and eye/face protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This property might influence the interaction of (5-Chloro-2-fluoropyridin-3-yl)methanol with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of compounds for local radiotherapy of cancer and other biologically active compounds , suggesting that they may influence pathways related to these conditions.
Pharmacokinetics
The molecule is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound.
Result of Action
Given that fluoropyridines are often used in the synthesis of biologically active compounds , it is plausible that this compound could have significant effects at the molecular and cellular levels.
Properties
IUPAC Name |
(5-chloro-2-fluoropyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGVSDKQZOVTNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660517 | |
Record name | (5-Chloro-2-fluoropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-79-5 | |
Record name | (5-Chloro-2-fluoropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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